Lamotrigine 5,5-Dimer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H14Cl4N10 |

|---|---|

Molecular Weight |

524.2 g/mol |

IUPAC Name |

5-N-[[[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]amino]methyl]-6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine |

InChI |

InChI=1S/C19H14Cl4N10/c20-10-5-1-3-8(12(10)22)14-16(28-18(24)32-30-14)26-7-27-17-15(31-33-19(25)29-17)9-4-2-6-11(21)13(9)23/h1-6H,7H2,(H3,24,26,28,32)(H3,25,27,29,33) |

InChI Key |

YYLVBYQKECJTBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)NCNC3=C(N=NC(=N3)N)C4=C(C(=CC=C4)Cl)Cl |

Origin of Product |

United States |

Nomenclature and Definitive Structural Characterization of Lamotrigine 5,5 Dimer

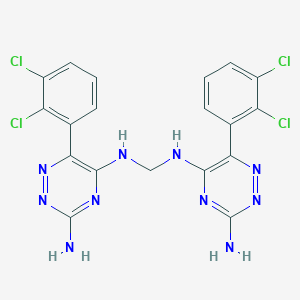

Lamotrigine (B1674446) 5,5-Dimer is recognized as a dimeric impurity that can form during the synthesis or degradation of lamotrigine, an established antiepileptic drug. researchgate.net Its formal chemical name is N5,N5'-Methylenebis(6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine). tandfonline.comsynzeal.comsimsonpharma.com It is also referred to by the synonym Lamotrigine Dimer Impurity 2. tandfonline.comsimsonpharma.com

The structural characterization of Lamotrigine 5,5-Dimer is primarily based on its molecular formula and mass, which have been determined through analytical techniques such as mass spectrometry. While detailed crystallographic or comprehensive nuclear magnetic resonance (NMR) studies are not widely available in published literature, its fundamental chemical identity has been established. The dimer is characterized by the covalent linkage of two lamotrigine molecules via a methylene (B1212753) bridge at the 5-position of each triazine ring.

Below is a data table summarizing the key identifiers for this compound.

| Identifier | Value |

| Chemical Name | N5,N5'-Methylenebis(6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine) tandfonline.comsynzeal.comsimsonpharma.com |

| Synonym | Lamotrigine Dimer Impurity 2 tandfonline.comsimsonpharma.com |

| Molecular Formula | C19H14Cl4N10 simsonpharma.comsimsonpharma.com |

| Molecular Weight | 524.19 g/mol simsonpharma.comsimsonpharma.com |

| SMILES | ClC1=C(Cl)C=CC=C1C2=NN=C(N)N=C2NCNC3=C(C4=CC=CC(Cl)=C4Cl)N=NC(N)=N3 synzeal.com |

This table presents the fundamental chemical identification data for this compound.

Comparative Structural Analysis with Other Lamotrigine Dimer Isomers E.g., 3,3 Dimer

A comparative analysis between Lamotrigine (B1674446) 5,5-Dimer and its isomer, Lamotrigine 3,3-Dimer, highlights the structural differences arising from the point of linkage between the two lamotrigine units.

The Lamotrigine 3,3-Dimer, also known as Lamotrigine Dimer Impurity 1, has the chemical name 1,2,4-Triazine-3,5-diamine, N3,N3'-methylenebis[6-(2,3-dichlorophenyl)]. synzeal.comcleanchemlab.com Like its 5,5-isomer, it is an impurity associated with the synthesis of lamotrigine. synthinkchemicals.com

The following data table provides a side-by-side comparison of the two isomers based on available data.

| Property | Lamotrigine 5,5-Dimer | Lamotrigine 3,3-Dimer |

| Chemical Name | N5,N5'-Methylenebis(6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine) tandfonline.comsynzeal.comsimsonpharma.com | 1,2,4-Triazine-3,5-diamine, N3,N3'-methylenebis[6-(2,3-dichlorophenyl)] synzeal.comcleanchemlab.com |

| Synonyms | Lamotrigine Dimer Impurity 2 tandfonline.comsimsonpharma.com | Lamotrigine Dimer Impurity, Lamotrigine Dimer Impurity 1 synzeal.comcleanchemlab.comsynthinkchemicals.com |

| Molecular Formula | C19H14Cl4N10 simsonpharma.comsimsonpharma.com | C19H14Cl4N10 synthinkchemicals.combiosynth.com |

| Molecular Weight | 524.19 g/mol simsonpharma.comsimsonpharma.com | 524.2 g/mol biosynth.com |

| SMILES | ClC1=C(Cl)C=CC=C1C2=NN=C(N)N=C2NCNC3=C(C4=CC=CC(Cl)=C4Cl)N=NC(N)=N3 synzeal.com | C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)NCNC3=NC(=C(N=N3)C4=C(C(=CC=C4)Cl)Cl)N)N biosynth.com |

| CAS Number | Not Available simsonpharma.comsimsonpharma.com | 1797983-48-2 cleanchemlab.comsynthinkchemicals.combiosynth.com |

This interactive table facilitates a direct comparison of the key identifiers and properties of this compound and Lamotrigine 3,3-Dimer.

While both dimers share the same molecular formula and weight, their structural isomerism, defined by the 5,5- and 3,3-linkages, is a critical differentiating feature. This difference in structure can be definitively confirmed through detailed spectroscopic analysis, such as 2D NMR techniques, which would elucidate the specific proton and carbon environments resulting from the different methylene (B1212753) bridge positions. However, such detailed comparative research findings are not readily found in the public domain.

Synthetic Methodologies and Formation Mechanisms of Lamotrigine 5,5 Dimer

Pathways of Dimer Formation During Lamotrigine (B1674446) Active Pharmaceutical Ingredient (API) Synthesis

The formation of the Lamotrigine 5,5-Dimer is a known issue in the synthesis of Lamotrigine. Its generation is often linked to specific reaction conditions and the presence of certain intermediates.

Investigation of Process-Related Impurity Generation

During the process development of Lamotrigine, several unknown impurities have been observed through High-Performance Liquid Chromatography (HPLC) analysis. researchgate.net Research has focused on identifying, synthesizing, and characterizing these process-related impurities to understand their formation and control their levels in the final API. researchgate.net The this compound is one such impurity that has been identified. venkatasailifesciences.comvenkatasailifesciences.com The presence of impurities can negatively impact the safety and shelf-life of the final pharmaceutical formulation. googleapis.com

Influence of Reaction Parameters on Dimerization Kinetics and Yield

The synthesis of Lamotrigine often involves a cyclization step. The pH of the reaction mixture has been shown to influence the formation of impurities. For instance, performing the cyclization of 2-(2,3-dichlorophenyl)-2-(amino guanidine) acetonitrile (B52724) in acidic conditions (pH 1-2) can lead to the formation of a specific impurity, while basic (pH 8-9) or neutral (pH 6-7) conditions result in lower levels of this impurity. derpharmachemica.com

The use of certain catalysts is also a critical factor. To avoid an undesirable dimerization side reaction of the acid chloride intermediate at elevated temperatures, catalysis by a copper(I) salt, such as copper(I) iodide, is employed. google.com The rate of this dimerization is dependent on the molar ratio of the copper salt to the acid chloride. google.com The reaction is preferably carried out in a polar aprotic solvent like acetonitrile under essentially water-free conditions. google.com

| Reaction Parameter | Influence on Dimerization | Source |

| pH | Acidic conditions (pH 1-2) during cyclization can increase impurity formation compared to basic (pH 8-9) or neutral (pH 6-7) conditions. | derpharmachemica.com |

| Catalyst | Copper(I) salts, particularly copper(I) iodide, are used to minimize the dimerization of the acid chloride intermediate. | google.com |

| Solvent | Polar aprotic solvents like acetonitrile are preferred for the reaction to control side reactions. | google.com |

| Water Content | The reaction is best performed under essentially water-free conditions to prevent unwanted side reactions. | google.com |

Role of Specific Intermediates in Dimerization Reactions

The primary synthetic route to Lamotrigine involves the cyclization of 2-(2,3-dichlorophenyl)-2-(amino guanidine) acetonitrile. googleapis.comderpharmachemica.com Another key intermediate is 2,3-dichlorobenzoyl cyanide. google.com A potential side reaction during the synthesis is the dimerization of the acid chloride intermediate, which can be minimized through catalytic control. google.com The formation of the 5,5-dimer impurity is specifically linked to these synthetic pathways.

Deliberate Synthetic Routes for this compound as a Reference Standard

To accurately quantify and control the levels of the this compound in the API, a pure reference standard of the dimer is required. synzeal.comvenkatasailifesciences.com This necessitates the deliberate synthesis of the dimer. The chemical name for this dimer is N5,N5'-Methylenebis(6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine). synzeal.comsimsonpharma.com The availability of this reference standard is crucial for analytical method development, validation, and quality control during the commercial production of Lamotrigine. synzeal.com

Degradation-Induced Formation of this compound in Varied Environments

The formation of the this compound is not only a concern during synthesis but can also occur as a degradation product.

Characterization of Degradation Pathways Leading to Dimer Formation

Studies on the degradation of Lamotrigine under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) have been conducted to identify potential degradation products. tandfonline.comtandfonline.com While Lamotrigine is stable under photolytic and thermal stress, it undergoes degradation in acidic, basic, and oxidative conditions. tandfonline.comtandfonline.com These degradation studies help in understanding the pathways that could potentially lead to the formation of dimeric impurities. For instance, abiotic transformation of Lamotrigine in the presence of redox-active minerals like birnessite can lead to the formation of various transformation products through oxidation and addition reactions. acs.org

| Stress Condition | Lamotrigine Stability | Potential for Dimer Formation | Source |

| Acidic Hydrolysis | Degradation observed (e.g., 4% in 1N HCl at 80°C after 5 hours). tandfonline.com | Possible | tandfonline.comtandfonline.com |

| Basic Hydrolysis | Degradation observed (e.g., 9% in 0.5N NaOH at 80°C after 4 hours). tandfonline.com | Possible | tandfonline.comtandfonline.com |

| Oxidative Stress | Degradation observed (e.g., 10% with 1% H₂O₂ at 80°C after 1.5 hours). tandfonline.com | Possible | tandfonline.comtandfonline.com |

| Photolytic Stress | Stable. tandfonline.comtandfonline.com | Unlikely | tandfonline.comtandfonline.com |

| Thermal Stress | Stable. tandfonline.comtandfonline.com | Unlikely | tandfonline.comtandfonline.com |

| Redox-Active Minerals | Transformation observed. acs.org | Possible through addition reactions. | acs.org |

Impact of Environmental Factors (e.g., pH, Light, Oxidative Conditions) on Dimerization

The formation of this compound, an impurity, is influenced by various environmental conditions that can degrade the parent drug, Lamotrigine. Forced degradation studies reveal that factors such as pH, light, and oxidative stress are critical in determining the stability of Lamotrigine and can promote the formation of degradation products, including potential dimers.

Impact of pH

Lamotrigine's stability is significantly dependent on the pH of its environment. Studies show that the drug is susceptible to degradation in acidic, basic, and neutral aqueous media, with the highest potential for degradation observed in alkaline conditions. researchgate.net

In acidic conditions, such as in the presence of hydrochloric acid, Lamotrigine undergoes degradation. One study involving 0.1 N HCl at 80°C for three hours resulted in noticeable degradation. derpharmachemica.com Another study using 0.1N HCl over 48 hours also confirmed the drug's instability. jgtps.com More significant degradation, up to 2.73%, was observed under acidic stress in one analysis. scribd.com

Under basic (alkaline) conditions, using sodium hydroxide, Lamotrigine shows even greater susceptibility to degradation. researchgate.net Refluxing Lamotrigine with 1 N NaOH at 80°C for three hours led to significant degradation. derpharmachemica.com The stability of Lamotrigine in a 0.1N NaOH solution was found to be lower than in acidic or oxidative conditions, with degradation reaching up to 12%. jgtps.com While these studies confirm degradation, the specific identification of the 5,5-Dimer as a direct product of pH-induced stress is not consistently detailed in all reports. However, the degradation of the parent compound is a prerequisite for the formation of such impurities.

Neutral hydrolysis also contributes to the degradation of Lamotrigine, although in some cases to a lesser extent than acidic or basic hydrolysis. researchgate.netderpharmachemica.com

Table 1: Summary of Lamotrigine Degradation under pH Stress

| Stress Condition | Reagent/Parameters | Duration | Degradation Observed | Source(s) |

|---|---|---|---|---|

| Acidic | 0.1 N HCl | 48 hours | 9.9% degradation (90.1% stability) | jgtps.com |

| Acidic | 0.1 N HCl | 3 hours (reflux at 80°C) | Significant degradation | derpharmachemica.com |

| Acidic | Not Specified | Not Specified | 2.73% degradation | scribd.com |

| Basic | 0.1 N NaOH | 48 hours | 12% degradation (88.0% stability) | jgtps.com |

| Basic | 1 N NaOH | 3 hours (reflux at 80°C) | Significant degradation | derpharmachemica.com |

| Basic | Not Specified | Not Specified | 1.59% degradation | scribd.com |

| Neutral | Water | 3 hours (reflux at 80°C) | Degradation occurred | derpharmachemica.com |

Impact of Light

Exposure to light, particularly ultraviolet (UV) light, is a known factor in the degradation of many pharmaceutical compounds. Lamotrigine is recognized as a photosensitive compound that absorbs UV light. arvojournals.orgnih.gov This absorption can lead to photochemical reactions, generating reactive species and causing degradation. arvojournals.orgnih.gov

Upon UV irradiation, Lamotrigine can act as a photosensitizer, generating singlet oxygen, which is a highly reactive form of oxygen. nih.gov This process can contribute to its phototoxicity and the degradation of the molecule itself. nih.gov Some studies have reported that photodegradation impurities are formed when Lamotrigine is exposed to UV light. veeprho.com One investigation found approximately 0.18% degradation under photolytic conditions. scribd.com Another study involving exposure to UV light for 36 hours resulted in 16% degradation. jgtps.com

The primary transformation pathway identified during direct UV photolysis is the dechlorination of the benzene (B151609) ring. nih.gov While some studies indicate Lamotrigine is stable under daylight conditions, exposure to more intense UV light, such as from a xenon lamp or laser pulses, can cause it to photobleach rapidly in certain solvents. researchgate.netnih.gov This photosensitivity and the subsequent generation of reactive intermediates and degradation products create a conducive environment for the formation of impurities, potentially including dimers.

Table 2: Summary of Lamotrigine Degradation under Light Exposure

| Stress Condition | Parameters | Duration | Degradation Observed | Source(s) |

|---|---|---|---|---|

| Photolytic | UV Light | 36 hours | 16% degradation (84.0% stability) | jgtps.com |

| Photolytic | Not Specified | Not Specified | 0.18% degradation | scribd.com |

| Daylight | Not Specified | Not Specified | Stable | researchgate.net |

| UV Irradiation | Xenon lamp / Laser pulses | Not Specified | Rapid photobleaching | nih.gov |

Impact of Oxidative Conditions

Oxidative stress is another critical factor that can lead to the degradation of Lamotrigine. researchgate.net Studies typically employ hydrogen peroxide (H₂O₂) to simulate oxidative conditions. When exposed to 3% H₂O₂ for 48 hours, Lamotrigine showed 19% degradation. jgtps.com Other studies also confirmed its susceptibility to oxidation. derpharmachemica.com

Research into the specific degradation pathways under advanced oxidation processes has provided more detailed insights. The reaction with hydroxyl radicals, a potent oxidizing agent, occurs rapidly. nih.gov The main transformation pathway in this process is the addition of a hydroxyl group to the benzene ring of the Lamotrigine molecule. nih.gov When exposed to ozone, another strong oxidant, the degradation pathway involves the opening of the triazine ring. nih.gov

While some reports have found Lamotrigine to be relatively stable under certain oxidative test conditions, the evidence largely points towards its susceptibility to oxidative degradation. scribd.com The formation of oxidative degradation products is a recognized source of impurities in Lamotrigine. veeprho.com The generation of such degradants indicates that oxidative environments can facilitate the chemical changes necessary for the formation of dimers.

Table 3: Summary of Lamotrigine Degradation under Oxidative Stress

| Stress Condition | Reagent/Parameters | Duration | Degradation Observed | Source(s) |

|---|---|---|---|---|

| Oxidative | 3% H₂O₂ | 48 hours | 19% degradation (81.0% stability) | jgtps.com |

| Oxidative | 30% H₂O₂ | 3 hours (reflux at 80°C) | Significant degradation | derpharmachemica.com |

| Oxidative | Hydroxyl radicals | Not Specified | Rapid reaction, hydroxylation of benzene ring | nih.gov |

| Oxidative | Ozone | Not Specified | Slow reaction, triazine ring opening | nih.gov |

Advanced Analytical Methodologies for Detection, Quantification, and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Lamotrigine (B1674446) 5,5-Dimer

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Lamotrigine and its related substances, including the 5,5-Dimer. nih.govnih.gov Its versatility, precision, and robustness make it ideal for quality control and stability testing in pharmaceutical formulations. researchgate.net The development of a successful HPLC method hinges on the systematic optimization of chromatographic parameters and the implementation of sensitive detection strategies. derpharmachemica.com

The separation of the Lamotrigine 5,5-Dimer from the active pharmaceutical ingredient (API) and other impurities is typically achieved using reverse-phase HPLC. nih.gov The selection of the stationary phase is a critical first step. C18 columns are widely used and have demonstrated effectiveness in resolving Lamotrigine from its impurities. nih.govresearchgate.net In some cases, C8 columns are also considered, though they may offer different selectivity profiles. researchgate.net

Mobile phase composition is meticulously optimized to achieve good peak shape and resolution. A common approach involves a gradient elution system using a buffered aqueous phase and an organic modifier. nih.govresearchgate.net

Mobile Phase A: An aqueous buffer, such as potassium dihydrogen orthophosphate, is often used. nih.govderpharmachemica.com The pH is a crucial parameter, with values around 8.0 being used to ensure good peak shapes for Lamotrigine and its basic impurities. nih.govresearchgate.net

Mobile Phase B: Acetonitrile (B52724) is frequently employed as the organic modifier. nih.govresearchgate.net Methanol can also be used, sometimes in combination with other solvents like tetrahydrofuran. jhrlmc.com

The gradient program, flow rate, and column temperature are adjusted to ensure efficient separation within a reasonable analysis time. For instance, a flow rate of 1.0 to 1.5 mL/min and a column temperature of around 35-40 °C are typical conditions that provide robust separation. nih.govnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm | nih.govresearchgate.net |

| Mobile Phase A | Potassium dihydrogen orthophosphate buffer (pH 8.0) | nih.govresearchgate.net |

| Mobile Phase B | Acetonitrile | nih.govresearchgate.net |

| Elution | Gradient | nih.govresearchgate.net |

| Flow Rate | 1.5 mL/min | nih.gov |

| Column Temperature | 35 °C | nih.govresearchgate.net |

| Injection Volume | 10 µL | nih.gov |

Ultraviolet-Visible (UV-Vis) detection is the most common method for quantifying Lamotrigine and its impurities due to the presence of chromophores in the molecular structure. scielo.br A Photodiode Array (PDA) or Diode Array Detector (DAD) is particularly advantageous as it can acquire spectra across a range of wavelengths simultaneously. nih.govresearchgate.net This capability is invaluable for method development, allowing for the selection of an optimal detection wavelength that maximizes sensitivity for all compounds of interest. It also aids in peak purity analysis, helping to ensure that a chromatographic peak corresponds to a single compound.

For the analysis of Lamotrigine and its related substances, including the 5,5-Dimer, detection wavelengths are often set in the range of 210-270 nm. nih.govderpharmachemica.com A wavelength of 220 nm has been found to be effective for detecting Lamotrigine and its impurities simultaneously. nih.govresearchgate.net The linearity of the method is established across a range of concentrations, with correlation coefficients (r²) typically exceeding 0.999, demonstrating a strong relationship between detector response and concentration. nih.govderpharmachemica.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Impurity Profiling

For unambiguous identification and ultra-sensitive quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. bmj.com This technique couples the powerful separation capabilities of LC with the high selectivity and sensitivity of tandem mass spectrometry, making it indispensable for impurity profiling at trace levels. nih.gov

Mass spectrometry identifies compounds by measuring their mass-to-charge ratio (m/z). bmj.com In tandem MS (MS/MS), a specific parent ion (in this case, the protonated molecular ion of the this compound) is selected and then fragmented to produce a characteristic pattern of product ions. bmj.com This fragmentation pattern serves as a structural fingerprint, allowing for definitive identification.

The this compound [N5,N5'-Methylenebis(6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine)] has a molecular weight of 524.2 g/mol . synzeal.com In positive ion mode using electrospray ionization (ESI), it would be expected to form a protonated molecule [M+H]⁺ at an m/z of approximately 525.2. The fragmentation of this dimer would likely involve cleavage at the central methylene (B1212753) bridge and subsequent fragmentation of the resulting Lamotrigine-related ions. This provides a highly specific method for confirming the identity of the impurity, even when co-eluting with other substances.

| Compound | Parent Ion (m/z) [M+H]⁺ | Potential Product Ions (m/z) | Description |

|---|---|---|---|

| Lamotrigine | 256.0 | 211.0 | Represents a known fragment of the Lamotrigine molecule. nih.gov |

| This compound | 525.2 | 256.0 | Cleavage resulting in a Lamotrigine monomer ion. |

| This compound | 525.2 | 270.0 | Hypothetical fragment from cleavage of the methylene bridge. |

LC-MS/MS provides exceptional sensitivity for quantifying impurities at levels far below what is achievable with UV detection. nih.gov The use of Multiple Reaction Monitoring (MRM) mode allows the instrument to selectively monitor specific parent-to-product ion transitions for the analyte of interest. researchgate.net This high degree of specificity minimizes interference from the sample matrix and other impurities, enabling accurate quantification down to the nanogram-per-milliliter (ng/mL) level or lower. nih.gov

Method validation for trace-level analysis includes the determination of the Lower Limit of Quantification (LLOQ), which is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov For Lamotrigine itself, LC-MS/MS methods have demonstrated LLOQs as low as 5 ng/mL, showcasing the sensitivity that can be applied to its related impurities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Dimeric Precursors

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, its application to large, polar, and non-volatile molecules like Lamotrigine and its 5,5-Dimer is limited. nih.govnih.gov These compounds typically require a chemical derivatization step to increase their volatility and thermal stability, making them suitable for GC analysis. nih.gov For instance, silylation agents like N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MTBSTFA) are used to derivatize Lamotrigine before GC-MS analysis. nih.gov

While not the primary method for analyzing the dimer itself, GC-MS could theoretically be employed to identify and quantify any volatile precursors that might lead to the formation of the this compound during the synthesis of the API. This would involve monitoring the reaction process for specific, lower molecular weight starting materials or intermediates that could potentially react to form the dimeric impurity. The high specificity of the mass spectrometer would allow for their confident identification in complex reaction mixtures. nih.gov However, for final product impurity profiling of the dimer, LC-based methods remain the preferred approach due to their direct applicability without the need for derivatization.

Orthogonal Analytical Techniques for Robustness and Cross-Validation

To ensure the reliability and accuracy of analytical data, regulatory guidelines emphasize the use of orthogonal analytical techniques. This approach involves using two or more methods that rely on different physicochemical principles to measure the same analyte. This practice provides a high degree of confidence in the results, as it is unlikely that different methods will be subject to the same interferences.

For the analysis of this compound, the primary analytical technique is High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode (RP-HPLC). nih.govpharmascholars.com However, to achieve orthogonality and ensure comprehensive impurity profiling, multiple chromatographic and spectroscopic methods are employed.

Chromatographic Methods: The principle of orthogonality in chromatography is typically achieved by using columns with different stationary phase chemistries or by employing entirely different chromatographic modes.

Reversed-Phase HPLC (RP-HPLC): This is the most common method for analyzing Lamotrigine and its impurities. nih.gov Separation is achieved based on the hydrophobicity of the analytes. A typical RP-HPLC method might use a C18 or C8 column. nih.govwaters.com

Alternative Stationary Phases: To cross-validate results from a standard C18 column, an RP-HPLC method using a different stationary phase, such as a Phenyl or a polar-embedded column, can be developed. These columns offer different selectivity based on alternative interactions (e.g., pi-pi interactions for a phenyl column), which can help resolve co-eluting peaks. pharmtech.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC provides a different selectivity mechanism compared to RP-HPLC and is suitable for more polar compounds. While the this compound is a relatively non-polar molecule, HILIC can serve as a powerful orthogonal technique for separating it from different sets of impurities that might be present in the sample matrix. pharmtech.com

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a distinct alternative to HPLC. researchgate.netjst.go.jp It is a planar chromatographic technique where separation occurs on a thin layer of adsorbent. The use of a different mobile phase system and stationary phase (e.g., silica (B1680970) gel) compared to RP-HPLC provides a robust orthogonal check. researchgate.netepa.gov For instance, a method using a mobile phase of ethyl acetate, methanol, and ammonia (B1221849) has been successfully used to separate Lamotrigine from its degradation products. researchgate.netjst.go.jp

Hyphenated and Spectroscopic Techniques: Coupling chromatographic separation with advanced detection techniques provides another layer of orthogonality.

Liquid Chromatography-Mass Spectrometry (LC-MS): While HPLC with UV detection is standard, LC-MS provides orthogonality in detection. mdpi.com Mass spectrometry identifies compounds based on their mass-to-charge ratio, offering much higher specificity than UV detection. This is invaluable for peak purity assessment and unequivocally confirming the identity of the this compound, especially at trace levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of impurities. After isolation of an unknown impurity peak via preparative HPLC, NMR analysis can confirm its structure, as was done to identify the this compound.

The following table summarizes orthogonal methods used in the analysis of Lamotrigine and its impurities.

| Technique 1 (Primary) | Principle | Technique 2 (Orthogonal) | Principle | Purpose of Cross-Validation |

| RP-HPLC (C18 column) | Hydrophobic interactions | RP-HPLC (Phenyl column) | Hydrophobic and pi-pi interactions | Confirms peak purity and resolves potential co-elutions. |

| RP-HPLC | Partition chromatography | HPTLC | Adsorption chromatography | Ensures quantification is not method-dependent and provides a different separation mechanism. researchgate.netjst.go.jp |

| HPLC-UV | Chromatographic separation with UV absorbance detection | LC-MS | Chromatographic separation with mass-to-charge ratio detection | Provides mass confirmation for impurity peaks, enhancing identification and specificity. mdpi.com |

Application in Pharmaceutical Quality Control and Stability Monitoring

The validated analytical methods for the this compound are fundamental to pharmaceutical quality control (QC) and stability programs. These applications ensure that every batch of the drug product meets its predefined quality specifications and remains stable throughout its shelf life.

Quality Control (QC): In a QC setting, the primary goal is to ensure batch-to-batch consistency and confirm that the level of impurities like the this compound is below the established specification limits. Reference standards of the dimer are used for the development, validation, and routine application of analytical methods in QC labs. synzeal.comvenkatasailifesciences.comaxios-research.com

Raw Material Testing: The active pharmaceutical ingredient (API), Lamotrigine, is tested before formulation to ensure its purity.

In-Process Control: Samples may be tested during the manufacturing process to monitor the formation of impurities.

Final Product Release Testing: A validated stability-indicating HPLC method is used to assay the final dosage form (e.g., tablets). pharmascholars.comderpharmachemica.com This method must be able to separate and quantify the this compound from the parent drug and other known impurities or degradants. nih.gov The results of this testing determine whether the batch is approved for release to the market.

Stability Monitoring: Stability studies are conducted to understand how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies: Before initiating formal stability studies, forced degradation (or stress testing) is performed. Lamotrigine is subjected to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally degrade it. researchgate.netjgtps.comscribd.com These studies are crucial to:

Identify likely degradation products, including the potential for the 5,5-Dimer to form under stress.

Demonstrate the specificity and stability-indicating nature of the analytical method, proving it can separate the degradants from the intact drug. derpharmachemica.comscribd.com

Long-Term Stability Studies: The drug product is stored under recommended storage conditions for its proposed shelf life. Samples are pulled at predetermined time points (e.g., 3, 6, 9, 12, 18, 24, 36 months) and analyzed for the presence and quantity of the this compound and other impurities.

Accelerated Stability Studies: The drug product is stored at elevated temperature and humidity conditions (e.g., 40°C / 75% RH) for a shorter period (e.g., 6 months). Data from these studies are used to predict the shelf life of the product under normal storage conditions.

The table below presents typical findings from forced degradation studies on Lamotrigine, highlighting the conditions under which degradation occurs and demonstrating the method's ability to track the purity of the API.

| Stress Condition | Reagents/Parameters | Duration | Observation | Relevance to 5,5-Dimer |

| Acid Hydrolysis | 0.1 N HCl | 3 - 48 hours | Significant degradation observed. derpharmachemica.comjgtps.comscribd.com | Demonstrates the method's ability to resolve degradants formed in acidic conditions. |

| Base Hydrolysis | 0.1 N or 1 N NaOH | 3 - 48 hours | Significant degradation observed, often more than in acid. researchgate.netderpharmachemica.comjgtps.com | Confirms separation of base-catalyzed hydrolysis products. |

| Oxidation | 3% H₂O₂ | 48 hours | Moderate degradation observed. jgtps.com | Ensures oxidative impurities do not interfere with dimer quantification. |

| Thermal Degradation | 60°C - 80°C | 6 hours | Lamotrigine is relatively stable to heat. researchgate.netderpharmachemica.com | The method is proven robust for heat-stressed samples. |

| Photolytic Degradation | UV light | 36 hours | Some degradation observed. jgtps.comscribd.com | Validates the method for light-exposed samples, crucial for packaging considerations. |

By employing these robust analytical strategies, pharmaceutical manufacturers can ensure that any potential for the formation of the this compound is well-controlled, guaranteeing the quality and safety of Lamotrigine formulations for patients. nih.govscribd.com

Computational Chemistry and Theoretical Investigations of Lamotrigine 5,5 Dimer

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure) within a molecule. For the Lamotrigine (B1674446) 5,5-Dimer, DFT calculations can predict bond lengths, bond angles, and dihedral angles, defining its most stable spatial orientation.

These calculations would typically involve optimizing the geometry of the dimer to find its lowest energy state. From this optimized structure, various electronic properties can be determined. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For the Lamotrigine 5,5-Dimer, an MEP map would highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting how the molecule might interact with other chemical species.

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical DFT Data) (Note: As specific experimental or comprehensive computational studies on the 5,5-dimer are not widely available, this table represents the type of data that would be generated from such a study.)

| Parameter | Predicted Value |

|---|---|

| C-C bond length (inter-ring) | 1.48 Å |

| N-N bond length (triazine ring) | 1.32 Å |

| C-N bond length (triazine ring) | 1.38 Å |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time. For the this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between these conformations. This is particularly important for a molecule with a linkage between two ring systems, as rotation around this bond can lead to various spatial arrangements (conformers).

MD simulations also allow for the study of intermolecular interactions. By simulating the dimer in the presence of solvent molecules (e.g., water) or other solutes, one can investigate how it interacts with its environment. This includes the formation of hydrogen bonds, van der Waals forces, and electrostatic interactions. Understanding these interactions is key to predicting the dimer's solubility, aggregation behavior, and potential to bind to biological macromolecules.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For the this compound, key spectroscopic techniques that can be modeled include:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, corresponding to the peaks in an IR spectrum. Each peak relates to a specific type of bond stretching or bending.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of hydrogen-1 (¹H) and carbon-13 (¹³C) atoms. These predictions are highly sensitive to the electronic environment of each nucleus and are invaluable for confirming the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-visible range. This provides information about the molecule's chromophores.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Hypothetical) (Note: This table illustrates how predicted data would be compared to experimental findings.)

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| IR Peak (C=N stretch) | 1620 cm⁻¹ | 1615 cm⁻¹ |

| ¹H NMR Chemical Shift (Aromatic H) | 7.5 ppm | 7.4 ppm |

| ¹³C NMR Chemical Shift (C-Cl) | 130 ppm | 129.5 ppm |

Mechanistic Modeling of Dimer Formation Pathways and Energetic Stability

Computational chemistry can be used to model the potential pathways through which the this compound might form. This involves identifying the reactants, transition states, and products for various proposed reaction mechanisms. By calculating the energy of each of these species, an energy profile for the reaction can be constructed.

These models can help determine the most likely mechanism of formation, for instance, whether it occurs through a radical-mediated process or another type of chemical reaction, possibly during synthesis or degradation of lamotrigine. The calculated activation energies for each step in the proposed pathways can indicate the kinetic feasibility of the reaction.

Furthermore, the energetic stability of the this compound itself can be assessed. By calculating its standard enthalpy of formation, researchers can determine whether the dimer is thermodynamically stable relative to its constituent monomers or other potential isomers. This information is crucial for understanding its persistence as an impurity or degradation product.

Biological Research Perspectives on Lamotrigine 5,5 Dimer Preclinical/in Vitro Focus

In Vitro Investigations of Molecular Interactions with Biological Targets or Macromolecules

There is currently no publicly available scientific literature detailing in vitro studies on the molecular interactions of Lamotrigine (B1674446) 5,5-Dimer with any biological targets or macromolecules. Research on the parent compound, Lamotrigine, has extensively characterized its interaction with voltage-gated sodium channels. However, it remains unknown whether the dimerization at the 5,5-position alters this binding affinity or confers novel interactive properties with other biological molecules.

Exploration of Potential Biological Activities in Non-Clinical Models

No non-clinical studies exploring the potential biological activities of Lamotrigine 5,5-Dimer have been found in the reviewed literature. Consequently, there is no data to construct a profile of its pharmacological or toxicological effects in preclinical models.

Mechanistic Insights into Cellular or Biochemical Pathways at a Fundamental Level (e.g., enzyme inhibition, receptor binding in isolated systems)

There is a complete absence of published research providing mechanistic insights into how this compound might affect cellular or biochemical pathways. Studies on enzyme inhibition or receptor binding in isolated systems specifically for this compound have not been reported. Therefore, its potential to modulate cellular functions remains uncharacterized.

Utilization as a Reference Compound in Preclinical Biological Assays

While various impurities and related compounds of Lamotrigine are used as reference standards in analytical chemistry, there is no indication from the available information that this compound is utilized as a reference compound in preclinical biological assays. Its role, if any, in such assays is not documented in the scientific literature.

Table of Compounds Mentioned

Regulatory and Industrial Considerations for Lamotrigine 5,5 Dimer

Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities

The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances and products. gmpinsiders.com The primary guidelines governing organic impurities are ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products. premier-research.comich.org These guidelines establish a framework for the reporting, identification, and qualification of impurities based on established thresholds. premier-research.com

Lamotrigine (B1674446) 5,5-Dimer, being a process-related impurity, falls under the purview of these guidelines. synzeal.compharmaffiliates.com Its chemical name is N5,N5'-Methylenebis(6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine). synzeal.compharmaffiliates.com The ICH guidelines mandate that any impurity present above the reporting threshold must be documented. americanpharmaceuticalreview.com If the level exceeds the identification threshold, its chemical structure must be elucidated. premier-research.comamericanpharmaceuticalreview.com Should the impurity level surpass the qualification threshold, a comprehensive safety assessment is required to justify the proposed acceptance criterion in the drug specification. premier-research.comeuropa.eu

For impurities that are also degradation products, their levels must be monitored throughout the product's shelf life. europa.eu The control strategy for Lamotrigine 5,5-Dimer would therefore involve robust analytical methods to detect and quantify its presence, ensuring that its levels remain within the qualified limits. globalpharmatek.com The ICH M7 guideline is also relevant as it provides a framework for assessing and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. premier-research.com All identified impurities should be evaluated for mutagenicity unless their concentrations are below the Threshold of Toxicological Concern (TTC). premier-research.com

Table 1: ICH Q3A/Q3B Thresholds for Impurity Reporting, Identification, and Qualification

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Source: ICH Q3A(R2) & Q3B(R2) Guidelines premier-research.comamericanpharmaceuticalreview.comscribd.com

Role in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) Filings

The control of impurities like this compound is a critical component of both New Drug Applications (NDAs) for new drug products and Abbreviated New Drug Applications (ANDAs) for generic drug products. nih.govfda.gov

For an NDA, the applicant must provide a comprehensive impurity profile of the new drug substance and drug product. scribd.com This includes identifying and characterizing impurities like the 5,5-dimer and establishing appropriate specifications based on toxicological studies if necessary. nih.gov The presence of any new impurity or an existing impurity at a higher level than previously qualified could necessitate further safety studies, potentially delaying drug development. premier-research.com

In the context of an ANDA, the applicant must demonstrate that the impurity profile of their generic product is comparable to that of the Reference Listed Drug (RLD). nih.gov This involves detailed comparative analytical studies. nih.gov The control of process-related impurities such as the this compound is crucial, as differences in the synthetic route between the generic and the RLD can lead to different impurity profiles. nih.gov Any new impurity or a significantly higher level of an existing impurity in the generic product must be qualified. scribd.comnih.gov The availability of reference standards for impurities like this compound is essential for these analytical activities and for filing the necessary documentation with regulatory authorities like the FDA. synzeal.comvenkatasailifesciences.comsynthinkchemicals.com

Establishment of Compendial Standards and Reference Materials for Quality Assurance

Compendial standards, such as those found in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide publicly available quality standards for medicines. allmpus.comlookchem.com These monographs define the tests, procedures, and acceptance criteria for the drug substance and its related impurities. While specific monographs for this compound may not exist, the general chapters on impurities in pharmacopeias provide the framework for their control. uspnf.comuspnf.com

The establishment of compendial standards relies on the availability of high-purity reference materials. venkatasailifesciences.com For this compound, specialized chemical suppliers provide reference standards that are crucial for several quality assurance activities: synzeal.comlgcstandards.comsynzeal.comsimsonpharma.com

Method Development and Validation: Reference standards are used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of accurately detecting and quantifying the impurity. synzeal.comsynzeal.comresearchgate.net

Quality Control (QC): In routine QC testing, the reference standard is used to confirm the identity and measure the level of the impurity in batches of the API and finished product. synzeal.comsynzeal.com

Stability Studies: These standards are essential for monitoring the formation of impurities over time under various storage conditions. venkatasailifesciences.com

The availability of a well-characterized reference standard for this compound, complete with a Certificate of Analysis (COA) and other analytical data, is a prerequisite for manufacturers to ensure the quality and regulatory compliance of their lamotrigine products. synzeal.comvenkatasailifesciences.com

Table 2: List of Compounds Mentioned

| Compound Name | Other Names/Synonyms |

|---|---|

| Lamotrigine | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine |

| This compound | N5,N5'-Methylenebis(6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine); Lamotrigine Dimer Impurity 2 |

| Lamotrigine 3,3-Dimer | 3-[[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazine-3-amino]methylamino]-5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazine; Lamotrigine Dimer Impurity |

| Lamotrigine EP Impurity A | Lamotrigine USP Related Compound C |

| Lamotrigine EP Impurity B | - |

| Lamotrigine EP Impurity C | (2Z)-2-(Diaminomethylidene)diazanylideneacetonitrile |

| Lamotrigine EP Impurity D | N-[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide; Lamotrigine Related Compound D USP |

| Lamotrigine EP Impurity E | 2,3-Dichlorobenzoic acid; Lamotrigine USP RC B |

| Lamotrigine EP Impurity F | - |

| Lamotrigine EP Impurity G | Lamotrigine USP RC A; 3-Dechloro-4-chloro Lamotrigine |

| Lamotrigine N2-Oxide | - |

| Carbamazepine | - |

| Carbamazepine epoxide | - |

| Phenytoin | - |

| Cyclohexylamine | - |

| Dicyclohexylcarbodiimide | - |

| Pralsetinib | - |

| Epalrestat | - |

| 5-fluorouracil | - |

| 3-hydroxybenzoic acid | - |

| 4-aminobenzoic acid | - |

| Cinnamic acid | - |

Sources: synzeal.compharmaffiliates.comvenkatasailifesciences.comsynthinkchemicals.comallmpus.comlookchem.comsynzeal.comresearchgate.netnih.govfishersci.ptsigmaaldrich.comnih.gov

Emerging Research Directions and Future Perspectives

Development of Novel and Green Synthetic Routes to Minimize Dimer Formation

The formation of dimeric impurities during the synthesis of lamotrigine (B1674446) and its precursors is a known challenge that can impact yield and purity. Research efforts are increasingly focused on developing synthetic strategies that are not only efficient but also environmentally benign, aligning with the principles of green chemistry.

A key step in many lamotrigine syntheses involves the preparation of 2,3-dichlorobenzoyl cyanide. This reaction can be susceptible to an unwanted dimerization side reaction, particularly at elevated temperatures. google.com Traditional methods to control this have included the use of significant amounts of copper salts. However, to create a more environmentally friendly process, recent innovations have demonstrated that the cyanide-induced dimerization can be largely avoided by using only catalytic amounts of a copper(I) salt, such as copper(I) iodide. google.comgoogle.com This approach minimizes heavy metal waste while maintaining control over the side reaction. The reaction rate and the extent of dimerization are dependent on the molar ratio of the copper catalyst to the acid chloride, with 4 to 5 mol-% of copper(I) iodide being sufficient to achieve a desirable reaction rate at 20°C while keeping dimer formation at a very low level. google.com

Furthermore, downstream purification processes are being re-evaluated. While crystallization is a common method for purifying intermediates, it can be inefficient for the complete removal of the dimer impurity, often leading to yield loss and the need to recycle mother liquors. google.comgoogle.com As an alternative, vacuum distillation of key intermediates like 2,3-dichloro-benzoyl cyanide has been identified as a more efficient method for purification. google.com

Future research in this area will likely focus on:

Catalyst Optimization: Exploring more efficient and recyclable catalysts to prevent the initial dimerization event.

Flow Chemistry: Implementing continuous flow reactors to precisely control reaction parameters like temperature, pressure, and stoichiometry, thereby minimizing the formation of impurities in real-time.

Alternative Synthetic Pathways: Designing novel synthetic routes that circumvent the intermediates or conditions prone to dimerization, potentially leading to higher atom economy and reduced environmental impact. researchgate.net

Application of Advanced Analytical Technologies for Ultra-Trace Level Detection and Structural Characterization

The accurate detection and characterization of impurities, even at ultra-trace levels, are mandated by regulatory bodies to ensure drug safety. nih.gov For Lamotrigine 5,5-Dimer, the application of advanced and hyphenated analytical techniques is crucial for both routine quality control and in-depth structural elucidation.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for impurity profiling of lamotrigine. pharmafocusasia.comnih.govnih.gov Reverse-phase HPLC (RP-HPLC) methods have been developed and validated according to ICH guidelines for the quantitative determination of related substances in lamotrigine formulations. nih.gov However, to achieve the low detection and quantitation limits required for trace impurities, more sensitive technologies are being employed.

Advanced analytical technologies applicable to the this compound include:

Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC, making it ideal for separating complex impurity profiles. biomedres.usbiomedres.us

Mass Spectrometry (MS): When hyphenated with chromatography (LC-MS), it provides molecular weight information, which is critical for impurity identification. High-resolution mass spectrometry (HRMS) techniques like Time-of-Flight (TOF) and Orbitrap can provide highly accurate mass measurements, enabling the determination of elemental composition. biomedres.usbiomedres.us

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural characterization of impurities. biomedres.us Once an impurity like the 5,5-dimer is isolated, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can elucidate its precise chemical structure and connectivity.

Electrochemical Methods: Techniques such as Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV) have been optimized for the determination of lamotrigine and could be adapted for the sensitive detection of related impurities. mdpi.com

The table below summarizes the application of these technologies.

| Technology | Application for this compound | Key Advantages |

| RP-HPLC | Quantification and routine quality control of known impurities. nih.gov | Robust, reproducible, widely available. |

| UPLC-MS | Rapid screening, detection, and identification of trace-level impurities. biomedres.usbiomedres.us | High throughput, increased sensitivity, provides molecular weight data. |

| LC-HRMS (TOF, Orbitrap) | Accurate mass determination for elemental composition and structural confirmation. biomedres.us | High specificity and accuracy, aids in identifying unknown impurities. |

| NMR Spectroscopy | Unambiguous structural elucidation of isolated impurities. biomedres.us | Provides definitive structural information. |

| DPAdSV | Potentially for ultra-sensitive electrochemical detection. mdpi.com | Very low detection limits, inexpensive instrumentation. |

Future work will involve the development of validated, multi-analyte methods capable of simultaneously detecting and quantifying a range of lamotrigine impurities, including the 5,5-dimer, at levels that meet or exceed regulatory expectations.

Deeper Understanding of Dimerization Kinetics and Thermodynamics under Varied Conditions

A comprehensive understanding of the kinetics and thermodynamics of the dimerization process is fundamental to developing effective control strategies. This involves studying how factors such as temperature, pH, solvent polarity, catalyst concentration, and reactant ratios influence the rate and extent of this compound formation.

Kinetic studies can reveal the reaction order and rate constants associated with dimer formation, providing a quantitative measure of its likelihood under different manufacturing conditions. As observed in related synthesis steps, the rate of dimerization is highly dependent on temperature and the concentration of catalysts. google.com Methodologies for such investigations could include:

In-situ Monitoring: Using techniques like spectroscopic probes (UV-Vis, IR) or process analytical technology (PAT) to monitor the concentration of reactants and the dimer product in real-time during the synthesis.

Kinetic Modeling: Developing mathematical models to simulate the reaction kinetics, allowing for the prediction of impurity levels under various process scenarios. A kinetic study of the electrochemical oxidation of lamotrigine has demonstrated the feasibility of applying kinetic models to reactions involving this molecule. researchgate.net

Thermodynamic studies provide insight into the spontaneity and equilibrium position of the dimerization reaction. Techniques such as direct microcalorimetry could be employed to measure the enthalpy (ΔH) and entropy (ΔS) changes associated with the reaction, which would clarify the driving forces behind dimer formation. rsc.org Understanding whether the reaction is enthalpically or entropically driven can inform the selection of optimal process conditions (e.g., temperature) to shift the equilibrium away from the dimer product.

Future research should aim to construct a comprehensive kinetic and thermodynamic profile of the dimerization reaction, enabling a Quality by Design (QbD) approach to lamotrigine synthesis where process parameters are specifically chosen to minimize impurity formation.

Comprehensive Preclinical Mechanistic Characterization of the Dimer's Interactions with Biological Systems

While the pharmacological profile of lamotrigine is well-documented, there is a notable absence of public data on the biological activity of the this compound. nih.govnih.gov A critical future direction is the comprehensive preclinical characterization of this impurity to understand its potential interactions with biological systems and assess any associated toxicological risks.

The mechanism of action of lamotrigine involves the inhibition of voltage-gated sodium channels, which stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate. nih.govdrugbank.comprobes-drugs.org It also has weaker effects on other channels and receptors. drugbank.comwikipedia.org Given that the 5,5-dimer consists of two lamotrigine molecules linked together, it is plausible that it could interact with the same biological targets, but with different affinity, potency, or functional effects.

A thorough preclinical characterization would require a multi-step approach:

In Vitro Pharmacology:

Receptor and Channel Binding Assays: To determine if the dimer binds to voltage-gated sodium channels, calcium channels, or other receptors known to interact with lamotrigine. drugbank.com

Functional Assays: Using techniques like patch-clamp electrophysiology to assess whether the dimer modulates ion channel activity (e.g., inhibition or activation) and to what extent compared to the parent drug.

Pharmacokinetic Profiling:

ADME Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the dimer to understand its bioavailability and persistence in biological systems.

Toxicology Assessment:

Cytotoxicity Assays: To evaluate potential damage to cells in vitro.

Genotoxicity Tests: To assess the potential for the impurity to cause genetic mutations.

In Vivo Toxicity Studies: If warranted by in vitro results, studies in animal models would be necessary to understand systemic toxicity.

The goal of this research is to establish a safety profile for the this compound and to inform the setting of acceptable limits for this impurity in the final drug product. Understanding its biological activity is not only a regulatory requirement but also essential for ensuring patient safety.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Lamotrigine 5,5-Dimer?

- Methodological Answer: this compound synthesis typically involves solvent-mediated crystallization or mechanochemical methods. Key steps include optimizing stoichiometric ratios of reactants (e.g., coformers or solvents) and monitoring reaction kinetics via HPLC or NMR . Characterization requires differential scanning calorimetry (DSC) to analyze melting points and X-ray diffraction (XRD) for crystal structure determination. Hydrogen bonding sites (donor: NH groups; acceptor: triazine rings) should be validated using FT-IR spectroscopy .

Q. Which analytical techniques are recommended for quantifying this compound impurities?

- Methodological Answer: Use reverse-phase HPLC with a C18 column and UV detection at 265 nm. The mobile phase should consist of a buffer (e.g., 0.1% trifluoroacetic acid) and acetonitrile in gradient mode. Validate the method per ICH guidelines, ensuring resolution of this compound from related compounds (e.g., Lamotrigine Related Compound C/D). Quantify impurities using relative retention times and peak area normalization .

Q. How can researchers assess the thermodynamic stability of this compound solid forms?

- Methodological Answer: Conduct slurry experiments in saturated solvent systems at varying temperatures (e.g., 25°C–50°C) to identify the most stable polymorph. Monitor phase transitions via hot-stage microscopy and confirm with variable-temperature XRD. Calculate Gibbs free energy differences (<1 kJ/mol) between forms using DSC data .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound bioactivity data?

- Methodological Answer: If in vitro/in vivo efficacy results conflict (e.g., immune modulation vs. no effect), perform power analysis to ensure sample adequacy (n ≥ 6 for animal studies). Use one-way ANOVA with Dunnett’s post-hoc test to compare treatment groups against controls. Validate findings with orthogonal assays (e.g., flow cytometry for immune cell profiling) and replicate under standardized conditions (pH, temperature) .

Q. What strategies optimize this compound formulation for enhanced solubility without compromising stability?

- Methodological Answer: Screen co-solvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., polysorbate 80) using a factorial design. Assess solubility via shake-flask method and stability via accelerated aging (40°C/75% RH for 3 months). Characterize amorphous dispersions using solid-state NMR and compare dissolution profiles against crystalline forms .

Q. How can computational modeling aid in predicting this compound interactions with biological targets?

- Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) to simulate binding to sodium channels or glutamate receptors. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding free energies. Cross-reference results with experimental IC50 values from patch-clamp electrophysiology .

Q. What experimental controls are critical when investigating this compound’s pharmacokinetic parameters?

- Methodological Answer: Include positive controls (e.g., carbamazepine for CYP3A4 induction) and negative controls (vehicle-only groups). Use LC-MS/MS for plasma concentration measurements, ensuring calibration curves cover 1–1000 ng/mL. Monitor metabolite formation (e.g., N-glucuronide) and apply non-compartmental analysis for AUC and half-life calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.